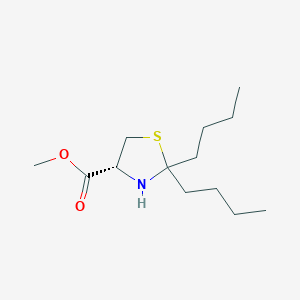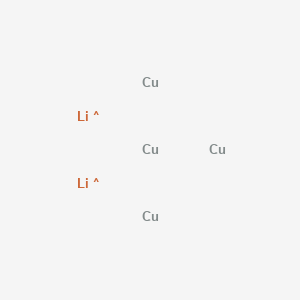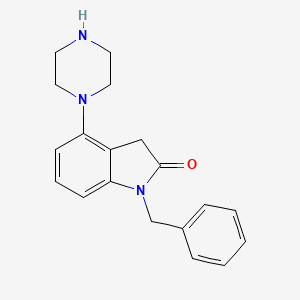![molecular formula C12H15NO4S B14188229 4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate CAS No. 920804-47-3](/img/structure/B14188229.png)
4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl group attached to a methanesulfonate moiety, with an N-(prop-2-en-1-yl)glycyl substituent. Its distinct chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate typically involves the reaction of phenyl methanesulfonate with N-(prop-2-en-1-yl)glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methanesulfonyl chloride, phenylamine, and N-(prop-2-en-1-yl)glycine. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonate group to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The methanesulfonate group plays a crucial role in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: Shares the N-(prop-2-en-1-yl) moiety but differs in the acetamide group.
N-(Prop-2-yn-1-yl)aniline: Contains a similar N-(prop-2-yn-1-yl) group but with an aniline structure.
Phenyl methanesulfonate: Lacks the N-(prop-2-en-1-yl)glycyl substituent.
Uniqueness
4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate is unique due to its combination of the phenyl methanesulfonate and N-(prop-2-en-1-yl)glycyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
920804-47-3 |
|---|---|
Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
[4-[2-(prop-2-enylamino)acetyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C12H15NO4S/c1-3-8-13-9-12(14)10-4-6-11(7-5-10)17-18(2,15)16/h3-7,13H,1,8-9H2,2H3 |
InChI Key |
PYGWXPHZCYLBST-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C(=O)CNCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(1,3,4-Trimethyl-1H-pyrazol-5-yl)oxy]phenoxy}phenol](/img/structure/B14188161.png)


![5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline](/img/structure/B14188184.png)


![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione](/img/structure/B14188194.png)




![5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14188214.png)
![(3-Methoxyphenyl)(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14188215.png)

